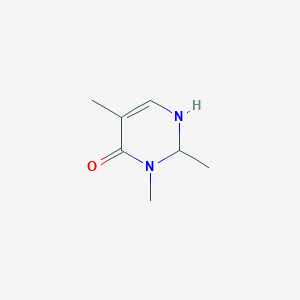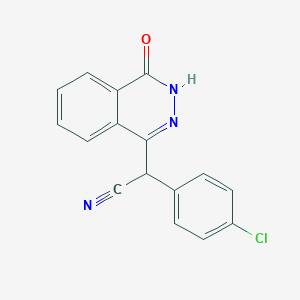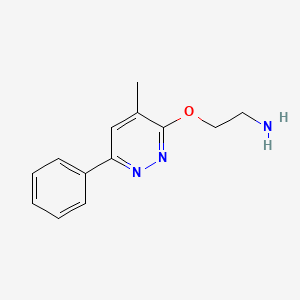![molecular formula C16H8N2O4 B13097081 [5,5'-Bi-1H-indole]-2,2',3,3'-tetrone CAS No. 14735-56-9](/img/structure/B13097081.png)
[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5,5’-Biindoline]-2,2’,3,3’-tetraone is a complex organic compound characterized by its unique structure, which consists of two indoline units connected through a biindoline linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Biindoline]-2,2’,3,3’-tetraone typically involves multi-step organic reactions. One common method includes the oxidative coupling of indoline derivatives under controlled conditions. The reaction often requires the use of oxidizing agents such as potassium permanganate or ceric ammonium nitrate. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of [5,5’-Biindoline]-2,2’,3,3’-tetraone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[5,5’-Biindoline]-2,2’,3,3’-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the tetraone into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds.
Aplicaciones Científicas De Investigación
[5,5’-Biindoline]-2,2’,3,3’-tetraone has a broad range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of [5,5’-Biindoline]-2,2’,3,3’-tetraone involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, its derivatives may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Indoline-2,3-dione: A simpler indoline derivative with similar structural features.
5,5’-Biindole: Lacks the tetraone functionality but shares the biindoline linkage.
Indigo: A well-known dye with a similar indoline core structure.
Uniqueness
[5,5’-Biindoline]-2,2’,3,3’-tetraone is unique due to its tetraone functionality, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific redox characteristics and structural stability.
Propiedades
Número CAS |
14735-56-9 |
|---|---|
Fórmula molecular |
C16H8N2O4 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
5-(2,3-dioxo-1H-indol-5-yl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C16H8N2O4/c19-13-9-5-7(1-3-11(9)17-15(13)21)8-2-4-12-10(6-8)14(20)16(22)18-12/h1-6H,(H,17,19,21)(H,18,20,22) |
Clave InChI |
QPCDSSGUNCFACB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CC4=C(C=C3)NC(=O)C4=O)C(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


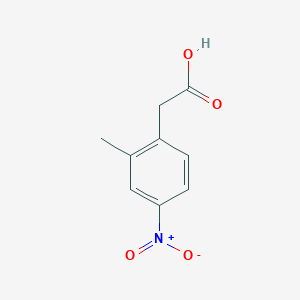
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
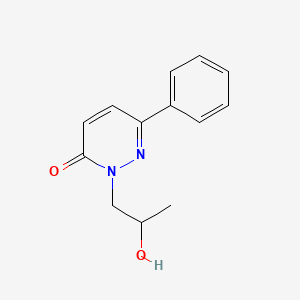
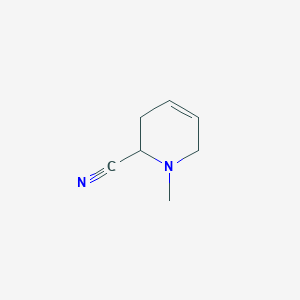
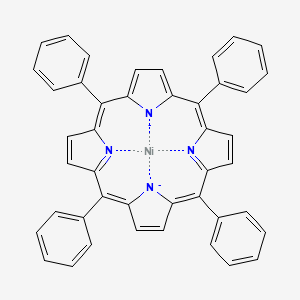
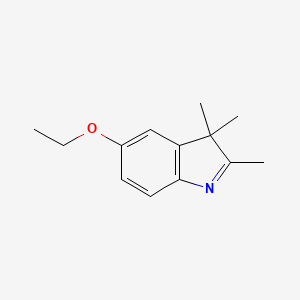

![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
